
3-fenil-N-(1-tosil-1,2,3,4-tetrahidroquinolin-6-il)propanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is a complex organic compound that features a quinoline derivative with a tosyl group and a phenylpropionamide moiety
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound’s structural features make it a candidate for studying molecular interactions and developing new materials with specific properties.
Biological Studies: It can be used to investigate the biological activity of quinoline derivatives and their interactions with various biological targets.
Mecanismo De Acción
Target of Action
The compound, 3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide, is a derivative of 1,2,3,4-tetrahydroisoquinoline . Tetrahydroisoquinoline-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
It is known that tetrahydroisoquinoline analogs can interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways due to its structural similarity to tetrahydroisoquinoline, which is known to have diverse biological activities . .
Pharmacokinetics
The water solubility of similar compounds has been reported, which can influence the bioavailability .
Result of Action
It is known that tetrahydroisoquinoline analogs can exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Análisis Bioquímico
Biochemical Properties
3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme carbonic anhydrase, where 3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide acts as an inhibitor, reducing the enzyme’s activity. This inhibition can affect various physiological processes, including pH regulation and ion transport . Additionally, the compound has been shown to interact with certain proteins involved in cell signaling pathways, modulating their activity and impacting cellular responses .
Cellular Effects
The effects of 3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of protein kinases, leading to changes in phosphorylation states of key signaling molecules . This modulation can result in altered gene expression patterns, affecting cellular processes such as proliferation, differentiation, and apoptosis . Furthermore, 3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide has been shown to impact cellular metabolism by influencing the activity of metabolic enzymes and altering metabolite levels .
Molecular Mechanism
The molecular mechanism of action of 3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. One notable interaction is with the enzyme carbonic anhydrase, where 3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide acts as an inhibitor, binding to the active site and preventing substrate access . This inhibition can lead to downstream effects on cellular processes that rely on carbonic anhydrase activity. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown good stability under standard laboratory conditions, with minimal degradation over extended periods . Its effects on cellular function can vary over time, with some studies reporting sustained inhibition of enzyme activity and altered gene expression patterns . Long-term exposure to 3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide has also been associated with changes in cellular metabolism and signaling pathways .
Dosage Effects in Animal Models
The effects of 3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide in animal models have been studied to understand its dosage-dependent impact. At lower doses, the compound has been shown to exert beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function and metabolism becomes more pronounced at specific dosage levels .
Metabolic Pathways
3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . For instance, its interaction with carbonic anhydrase can affect the bicarbonate buffering system, impacting pH regulation and ion transport . Additionally, the compound has been shown to interact with enzymes involved in amino acid metabolism, influencing the synthesis and degradation of specific amino acids .
Transport and Distribution
The transport and distribution of 3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters, facilitating its entry into cells . Once inside, it can interact with binding proteins that influence its localization and accumulation within specific cellular compartments . The distribution of 3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide within tissues can also vary, with some studies reporting preferential accumulation in certain organs .
Subcellular Localization
The subcellular localization of 3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize within the mitochondria, where it can influence mitochondrial function and metabolism . Additionally, the compound can be found in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the tosyl group: The tetrahydroquinoline intermediate is then tosylated using p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the phenylpropionamide moiety: The final step involves the coupling of the tosylated tetrahydroquinoline with a phenylpropionamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scale-up synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the phenyl or tetrahydroquinoline moieties using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the amide or tosyl groups, using reagents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: The tosyl group can be displaced by nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are well-known for their antimalarial activity.
Tosylated Amines: Compounds such as tosylmethyl isocyanide (TosMIC), used in organic synthesis.
Phenylpropionamides: Compounds like fenoprofen, a nonsteroidal anti-inflammatory drug (NSAID).
Uniqueness
3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is unique due to its combination of a quinoline core, a tosyl group, and a phenylpropionamide moiety. This structural complexity offers a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c1-19-9-13-23(14-10-19)31(29,30)27-17-5-8-21-18-22(12-15-24(21)27)26-25(28)16-11-20-6-3-2-4-7-20/h2-4,6-7,9-10,12-15,18H,5,8,11,16-17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXFBWPCFPWWKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
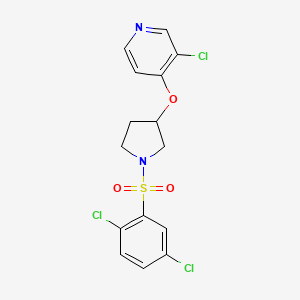

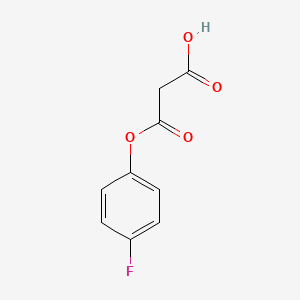
![1-(cyclopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2517558.png)
![Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2517561.png)
![2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine](/img/structure/B2517563.png)
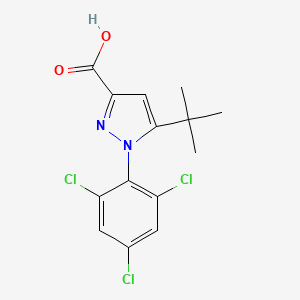
![1,1-dioxo-3,4-dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid](/img/structure/B2517567.png)

![10-(4-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2517569.png)
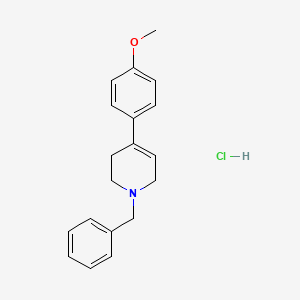
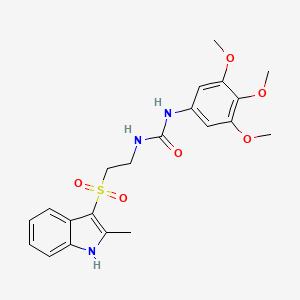
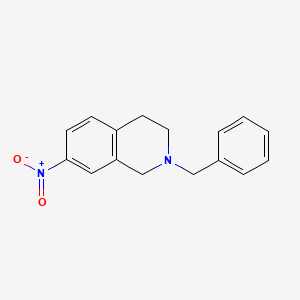
![N-(3-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2517576.png)
